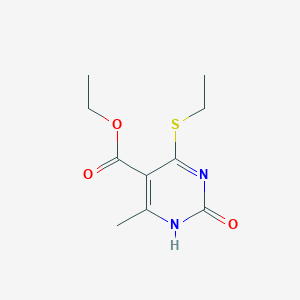![molecular formula C17H24FN3O2 B6507499 N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide CAS No. 941976-44-9](/img/structure/B6507499.png)
N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is a complex organic compound known for its distinctive chemical structure and multifaceted applications
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide typically involves multiple steps. One common method begins with the formation of a cyclopentylamine derivative. This is followed by the alkylation of the derivative with a halogenated ethanediamide precursor in the presence of a suitable base to yield the desired product. The reaction conditions, such as temperature and solvent, are critical in optimizing the yield and purity of the compound.
Industrial Production Methods: : In industrial settings, the production of this compound may involve large-scale reactors with precise control over reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to achieve high purity standards required for its various applications.
Chemical Reactions Analysis
Types of Reactions: : This compound is known to undergo a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions, potentially altering its chemical structure and properties.
Reduction: : Reduction reactions may involve the use of reducing agents to modify specific functional groups within the compound.
Substitution: : The ethanediamide moiety of the compound can participate in substitution reactions, where certain groups are replaced by other functional groups, resulting in derivatives with different properties.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions, including solvent choice and temperature, play a critical role in determining the outcome of these reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of analogs with varied functional groups.
Scientific Research Applications
N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide is employed in numerous scientific research fields:
Chemistry: : The compound's unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: : It is often used in studies involving cellular processes and interactions due to its potential biological activity.
Medicine: : The compound has been investigated for its potential therapeutic effects and as a lead compound for the development of new drugs.
Industry: : Its chemical properties enable its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide exerts its effects involves specific molecular targets and pathways. The compound can interact with various biological receptors or enzymes, potentially modulating their activity. This interaction may lead to changes in cellular processes, influencing pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds: : Compounds similar to N-cyclopentyl-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide include other cyclopentyl and ethanediamide derivatives. These compounds share structural similarities but differ in their functional groups, influencing their chemical reactivity and biological activity.
Uniqueness: : What sets this compound apart is its unique combination of a cyclopentyl group with a dimethylamino-2-(4-fluorophenyl)ethyl moiety
There you have it—an in-depth look at this fascinating compound. Have any other scientific curiosities you'd like to explore?
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-21(2)15(12-7-9-13(18)10-8-12)11-19-16(22)17(23)20-14-5-3-4-6-14/h7-10,14-15H,3-6,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJODSUWKUNOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,2,5,6,7,8-hexahydroquinazolin-2-one](/img/structure/B6507426.png)
![3-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6507428.png)
![4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B6507429.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507430.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-fluoro-3-nitrophenyl)ethanediamide](/img/structure/B6507431.png)

![N'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6507441.png)
![ethyl 4-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507453.png)
![N'-[(4-methylphenyl)methyl]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6507470.png)
![ethyl 6-methyl-2-oxo-4-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B6507480.png)
![N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B6507488.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6507497.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B6507503.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B6507524.png)
